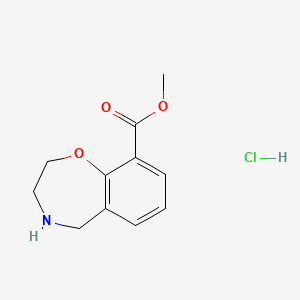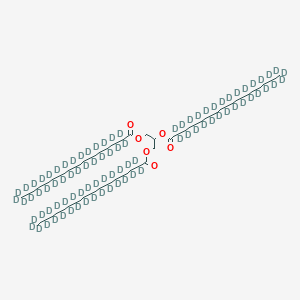
Glyceryl tri(pentadecanoate-D29)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyceryl tri(pentadecanoate-D29) is a chemical compound with the molecular formula C48H92O6 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of Glyceryl tri(pentadecanoate-D29) involves the use of D31-palmitate and glyceryl-tri-pentadecanoate-D29 . The process is part of a cell-based assay of MGAT2-driven diacylglycerol synthesis .Molecular Structure Analysis
The molecular structure of Glyceryl tri(pentadecanoate-D29) is complex due to its large number of atoms . Its molecular weight is 852.8 g/mol .科学的研究の応用
1. Potential as a Hepatic Imaging Agent
Glyceryl tri(pentadecanoate-D29), as a triglyceride analog, has been explored for its potential as a hepatic imaging agent. A study found that glycerol-2-palmitoyl-1,3-di-15-(p-iodophenyl)pentadecanoate (DPPG), a similar triglyceride, showed promising results as a functional liver scintigraphic agent, with varying uptake and clearance correlating with hepatic lipase activity in different groups such as normal, diabetic, and tumor-bearing rats (Schwendner et al., 1992).
2. Crystalline Structure Analysis
Research into the crystal structures of mono-acid β-triacylglycerols, including compounds similar to glyceryl tri(pentadecanoate-D29), has been conducted. These studies provide insights into the structural properties of these compounds, with findings on their crystallization in specific space groups and conformation details, which are crucial for understanding their physical and chemical behavior (Helmholdt et al., 2002).
3. Role in Energy Metabolism in Hair Follicles
The glyceride of pentadecanoic acid, a component of glyceryl tri(pentadecanoate-D29), has been investigated for its effects on energy metabolism in hair follicles. Research showed that its application resulted in increased ATP levels in rabbit hair follicles, indicating a potential role in promoting hair growth and energy supply (Adachi et al., 1993).
4. Cardiac Metabolic Activity Analysis
The metabolic fate of compounds structurally related to glyceryl tri(pentadecanoate-D29) in cardiac tissue has been a subject of study. For example, omega-(p-iodo-phenyl)-pentadecanoic acid (I-PPA) used in cardiac metabolic activity and imaging studies revealed key insights into the distribution and metabolism of such compounds in heart tissues (Schmitz et al., 1984).
5. Chemical Modifications and Biomedical Applications
Research on chemical modifications of similar glycerides has led to the development of new bioactive compounds with potential medical applications. This includes the synthesis of derivatives and their use in various pharmacological and therapeutic contexts, such as immunomodulation and treatment of specific diseases (Baltina, 2003).
6. Biochemistry and Biotechnology of Triacylglycerol Synthesis
Understanding the biochemistry and biotechnological aspects of triacylglycerol synthesis, in which glyceryl tri(pentadecanoate-D29) is involved, is crucial. Research in this area focuses on enzymes like acyl-CoA:diacylglycerol acyltransferase, which plays a key role in the final steps of triacylglycerol synthesis, influencing various physiological processes and potential applications in fields like obesity therapeutics and oilseed engineering (Liu et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJLWABDLPQTHL-LSVDMRBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H92O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)
![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)
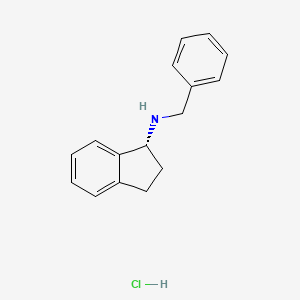
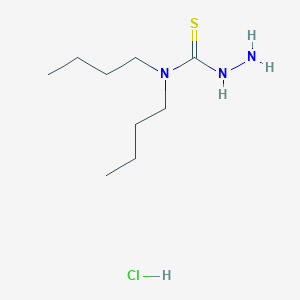
![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)
![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)](/img/structure/B1436151.png)
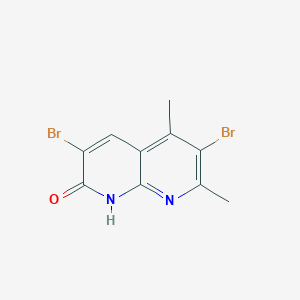
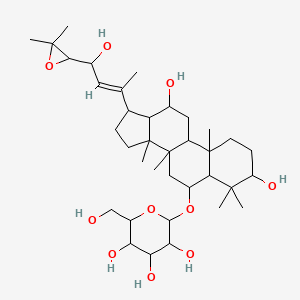
![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)
